2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-
Description
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is a heterocyclic compound featuring a pyrazolin-5-one core substituted with a methyl group at position 3 and a meta-nitrophenyl group at position 1. This compound belongs to the pyrazolone family, which is known for diverse biological and chemical applications, including antimicrobial, anticancer, and antioxidant activities . Its structure is characterized by tautomeric behavior, influenced by solvent polarity and substituent electronic effects, as observed in related pyrazolin-5-one derivatives .
Properties
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNILDNQGLCOHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922838 | |
| Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-16-4 | |
| Record name | 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 119-16-4 | |
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| Record name | 119-16-4 | |
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| Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
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| Record name | 2,4-dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |
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Preparation Methods
Conventional Reflux Method
The most widely reported method involves the cyclocondensation of m-nitrophenylhydrazine with ethyl acetoacetate (EAA) under reflux conditions. In a representative procedure, 0.01 mole of m-nitrophenylhydrazine is dissolved in 15 mL ethanol, followed by the addition of 0.01 mole EAA in 15 mL ethanol. The mixture is refluxed for 3–8 hours, after which ethanol is distilled off. The residue is dissolved in chloroform, washed, and dried to yield the pyrazolone derivative. This method typically achieves yields of 62–79%, with reaction times heavily dependent on the electron-withdrawing nature of the nitro group.
Table 1: Reaction Conditions and Yields for Conventional Synthesis
| Substrate | Solvent | Reflux Time (h) | Yield (%) |
|---|---|---|---|
| m-Nitrophenylhydrazine | Ethanol | 3–8 | 62–79 |
Nuclear magnetic resonance (NMR) data for the product include δ 2.37 ppm (s, CH₃), δ 7.57–8.62 ppm (m, aromatic protons), and δ 6.32 ppm (s, OH). Infrared (IR) spectroscopy confirms the presence of carbonyl (1680 cm⁻¹) and nitro (1520 cm⁻¹) groups.
Microwave-Assisted Optimization
Microwave irradiation significantly reduces reaction times while maintaining high yields. A one-pot synthesis combines m-nitrophenylhydrazine, ethyl acetoacetate, and aldehydes under microwave conditions (420 W, 10 minutes) to yield 4-arylidenepyrazolone derivatives. For the target compound, omitting aldehydes and optimizing power to 420 W for 10 minutes achieves an 83% yield. This method eliminates multi-step protocols and enhances scalability.
Acid-Catalyzed Cyclization of Nitrile Precursors
Sulfuric Acid-Mediated Cyclization
A patent-derived method involves treating 5-amino-3-methyl-1-(m-nitrophenyl)-4-pyrazolecarbonitrile with concentrated sulfuric acid. In Example 17 of US3760084A, 1.0 g of the nitrile is added portionwise to 3.5 mL H₂SO₄, stirred for 1 hour, and quenched with ice-water. The resulting 5-amino-3-methyl-1-(m-nitrophenyl)-4-pyrazolecarboxamide is isolated in 77% yield after recrystallization. While effective, this method requires careful handling of corrosive acids and generates stoichiometric waste.
Hydrolysis with Alkaline Conditions
Alternative hydrolysis uses 2N NaOH in ethanol under reflux. A mixture of 7.50 g nitrile precursor, 150 mL NaOH, and 150 mL ethanol is refluxed for 2 hours, yielding 64% of the carboxamide derivative after recrystallization. This approach avoids strong acids but necessitates longer reaction times (2–6.5 hours).
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Table 2: Comparison of Preparation Methods
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Conventional Reflux | Ethanol, 80°C | 3–8 h | 62–79 |
| Microwave Irradiation | 420 W, solvent-free | 10 min | 83 |
| Acid Catalysis | H₂SO₄, 0°C | 1 h | 77 |
| Alkaline Hydrolysis | NaOH/EtOH, reflux | 2–6.5 h | 64 |
Microwave-assisted synthesis emerges as the most efficient, reducing time from hours to minutes while achieving comparable yields. Acid catalysis offers rapid cyclization but poses safety and environmental concerns.
Structural Characterization
Consistent NMR signals across methods validate the product’s structure:
Industrial and Environmental Considerations
Chemical Reactions Analysis
Synthetic Pathways and Optimization
The synthesis of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one derivatives is typically achieved via cyclocondensation or microwave-assisted one-pot reactions. Key findings include:
-
Microwave-Assisted Synthesis :
A microwave-mediated one-pot method using 3-nitrophenylhydrazine and β-keto esters/amides yields pyrazolone derivatives efficiently. Optimization studies show:Microwave Power (W) Irradiation Time (min) Yield (%) 280 10 41 350 10 54 420 10 71 Higher power (420 W) and shorter reaction times (10 min) maximize yields (71%) while minimizing side products .
-
Cyclocondensation :
Reaction of 3-nitrophenylhydrazine with ethyl acetoacetate in ethanol under reflux forms the pyrazolone core. NHOAc accelerates cyclization, achieving ~80% yield .
Reactivity with Dipolarophiles
3-Methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one participates in 1,3-dipolar cycloadditions with nitrilimines to form pyrazoline derivatives. Key reactions include:
-
With Acrylonitrile :
Forms 5-cyano-2-pyrazoline derivatives (e.g., 3a,b ) in benzene under reflux (70–80°C, 6–8 h). Yields range from 60–65% . -
With Acrylamide :
Produces 5-aminocarbonyl-2-pyrazolines (4a,b ) with distinct IR absorption at 1,733 cm (C=O stretch) .
Photochromic Behavior
While not directly reported for 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one, structurally related diazabicyclohex-3-enes exhibit reversible photochromism:
-
Ring-Opening Reaction :
UV irradiation (365 nm) induces a ring-opening isomerization, forming open-ring isomers with visible absorption at 415–420 nm (Figure 1) . -
Thermal Reversibility :
Heating at 80°C for 8 min or storing in darkness for 6–8 h regenerates the closed-ring form .
Spectroscopic Characterization
Critical spectral data for reaction intermediates and products:
| Property | Observation | Reference |
|---|---|---|
| IR (C=O) | 1,733–1,599 cm | |
| 1^11H-NMR (CH3_33) | δ = 2.43 ppm (singlet, pyrazole CH) | |
| 13^{13}13C-NMR (C=N) | δ = 170.4 ppm (imidazoline C=N) |
Scientific Research Applications
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- involves its ability to scavenge free radicals. The compound interacts with free radicals, neutralizing them and preventing oxidative damage to cells. This antioxidant activity is attributed to the presence of the pyrazolone ring, which can donate electrons to stabilize free radicals .
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one include:
Key Observations :
- Nitro Group Position : The meta-nitro substituent in 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one provides distinct electronic effects compared to para-nitro analogs. For example, 1-(4-nitrophenyl) derivatives exhibit reduced reactivity in cycloaddition reactions due to stronger electron withdrawal and steric constraints .
- Solubility and Applications : Sulfophenyl derivatives (e.g., 3-methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one) demonstrate improved water solubility, making them suitable for analytical chemistry applications, whereas lipophilic analogs like MCI-186 are prioritized in neuroprotective drug development .
Antimicrobial Activity :
- 3-Methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one derivatives with thiazole and coumarin substituents (e.g., compound 5a ) show potent activity against Bacillus subtilis (gram-positive bacteria) with IC50 values comparable to ampicillin .
- In contrast, MCI-186 (3-methyl-1-phenyl-2-pyrazolin-5-one) lacks direct antimicrobial effects but exhibits radical-scavenging activity, mitigating oxidative stress in cerebral ischemia .
Anticancer Potential:
- 4-[2-(4-Nitrophenyl)hydrazono]-2-pyrazolin-5-one derivatives demonstrate cell proliferation inhibition (IC50 = 0.2–3.4 μM), outperforming 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one in cytotoxicity assays . This difference is attributed to the hydrazone moiety enhancing DNA intercalation or topoisomerase inhibition.
Antioxidant Capacity :
- MCI-186 inhibits hydroxyl radical-induced lipid peroxidation (IC50 = 32.0 μM) more effectively than trifluoromethyl-substituted analogs (e.g., 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one), which show reduced radical-scavenging efficiency due to electron-withdrawing CF3 groups .
Biological Activity
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is a synthetic compound belonging to the pyrazolone family, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The following sections will delve into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is , with a molecular weight of 218.21 g/mol. The structure features a pyrazolone ring with a methyl group and a nitrophenyl substituent, which significantly influences its biological activity.
Antioxidant Activity
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- exhibits potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This mechanism is crucial for protecting cellular membranes from oxidative damage, particularly in conditions of ischemia or reperfusion injury .
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. By blocking these enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins .
Anticancer Potential
Recent studies have indicated that pyrazoline derivatives, including 2-Pyrazolin-5-one, can exhibit cytotoxic effects against various cancer cell lines. The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through multiple signaling pathways .
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Activity in Ischemia Models : In vivo studies demonstrated that 2-Pyrazolin-5-one protects neuronal cells during transient ischemia by reducing oxidative stress markers and improving neurological outcomes.
- Anti-inflammatory Effects in Animal Models : A study on rats showed that administration of the compound significantly reduced paw swelling in acute inflammatory models, comparable to standard anti-inflammatory drugs like diclofenac .
- Cytotoxicity Against Cancer Cell Lines : Research revealed that compounds derived from pyrazolines exhibited IC50 values ranging from 1.82 μM to 5.55 μM against various cancer cell lines (HCT-116, HePG-2, MCF-7), indicating strong anticancer potential .
Pharmacokinetics
The pharmacokinetic profile of 2-Pyrazolin-5-one indicates that it is primarily metabolized in the liver via cytochrome P450 enzymes. Its distribution within tissues suggests localization in cytoplasm and mitochondria, which is essential for its biological activity.
Safety and Toxicology
While the compound exhibits promising biological activities, safety assessments are crucial for its potential therapeutic applications. Preliminary studies indicate low toxicity at therapeutic doses; however, further investigations are necessary to establish comprehensive safety profiles .
Future Directions
The antioxidant and anti-inflammatory properties of 2-Pyrazolin-5-one suggest its potential as a therapeutic agent in various diseases characterized by oxidative stress and inflammation. Future research should focus on:
- Detailed mechanistic studies to elucidate its action at the molecular level.
- Clinical trials to evaluate efficacy and safety in humans.
- Development of novel derivatives with enhanced biological activities.
Q & A
Basic: What are the common synthetic routes for 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing a β-diketone precursor (e.g., 1-(3-nitrophenyl)-3-methylpropane-1,3-dione) with hydrazine derivatives in ethanol and glacial acetic acid (7:3 v/v) for 6–8 hours . Purification is achieved using silica gel column chromatography (hexane/ethyl acetate gradient), yielding ~45% crystallized product after recrystallization in ethanol . Alternative routes include multi-step protocols starting from substituted phenylhydrazines and α,β-unsaturated ketones under controlled pH (4.5–6.0) to minimize side reactions .
Basic: How is the structure of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one characterized?
Methodological Answer:
Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) to resolve dihedral angles between the pyrazoline ring and substituents (e.g., nitrophenyl groups), with typical angles of 16.8°–51.7° . Complementary techniques include:
- NMR : NMR shows distinct peaks for the pyrazoline C4-H proton (δ 3.2–3.5 ppm) and nitro group coupling .
- FT-IR : Stretching vibrations at 1590–1620 cm (C=N) and 1340–1380 cm (NO) .
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
Key variables include:
- Temperature : Reflux at 80–85°C maximizes cyclization efficiency while avoiding nitro group decomposition .
- Catalysts : Lewis acids (e.g., ZnCl) improve regioselectivity by stabilizing intermediate enolates .
- Solvent System : Ethanol/acetic acid (7:3) enhances protonation of hydrazine, accelerating cyclization .
Yield improvements (up to 60%) are achievable via microwave-assisted synthesis, reducing reaction time from hours to minutes .
Advanced: What are the mechanistic pathways for nitro group modifications in this compound?
Methodological Answer:
The nitro group undergoes:
- Reduction : Catalytic hydrogenation (H/Pd-C) or NaBH in THF converts NO to NH, critical for generating bioactive analogs .
- Substitution : Nucleophilic aromatic substitution (e.g., with thiols or amines) occurs under basic conditions (pH >10), facilitated by the meta-nitro group’s electron-withdrawing effect .
Mechanistic studies recommend monitoring by TLC or HPLC to track intermediate formation .
Advanced: How can contradictory biological activity data (e.g., antitumor vs. antimicrobial) be reconciled?
Methodological Answer:
Discrepancies arise from:
- Target Selectivity : The compound’s nitro and pyrazoline moieties interact differentially with enzymes (e.g., hCA II vs. topoisomerases) .
- Assay Conditions : Varying pH (5.5–7.4) alters protonation states, affecting binding affinity .
- Structural Isomerism : Minor positional changes (e.g., fluorine vs. nitro group placement) significantly alter activity profiles .
Dose-response assays and molecular docking (e.g., using MOE software) are essential to validate target specificity .
Basic: What analytical methods are used to quantify this compound in biological matrices?
Methodological Answer:
- HPLC-UV : C18 columns with acetonitrile/water (60:40) mobile phase; detection at 254 nm (nitro group absorption) .
- Spectrophotometry : Colorimetric assays using 3-methyl-1-phenyl-2-pyrazolin-5-one reagent (freshly prepared in pyridine/water) detect µg/mL concentrations .
Advanced: What computational modeling approaches predict its bioactivity?
Methodological Answer:
- Docking Studies : Molecular Operating Environment (MOE) software models interactions with receptors (e.g., G-protein-coupled receptors) using the compound’s electron density maps .
- QSAR Models : Hammett constants (σ) for the nitro group correlate with antimicrobial IC values (R >0.85) .
- DFT Calculations : B3LYP/6-31G(d) optimizations predict reaction thermodynamics for nitro reduction pathways .
Basic: What are the common derivatives and their reported activities?
Methodological Answer:
- 5-Amino Derivatives : Antitumor activity (IC ~5 µM against HeLa) via topoisomerase inhibition .
- Thiocarbamide Analogs : Antimicrobial (MIC 8 µg/mL vs. S. aureus) through membrane disruption .
- Hydrazone Complexes : Antioxidant properties (EC 12 µM) via radical scavenging .
Advanced: How are solubility challenges addressed in biological assays?
Methodological Answer:
- Co-solvents : DMSO (≤1% v/v) maintains solubility without cytotoxicity .
- Micellar Systems : Poloxamer 407 enhances aqueous dispersion (critical micelle concentration = 0.1 mM) .
- Salt Formation : Sodium salts of sulfonated derivatives improve bioavailability .
Advanced: What stability issues arise under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
